molecular formula C7H14O6 B12408124 Methyl |A-D-glucopyranoside-13C

Methyl |A-D-glucopyranoside-13C

Cat. No.: B12408124
M. Wt: 195.18 g/mol
InChI Key: HOVAGTYPODGVJG-HAOKITBKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl α-D-glucopyranoside-13C is a labeled compound used in various scientific research applications. It is a derivative of glucose, where the hydrogen atom at the anomeric carbon is replaced by a methyl group, and the carbon-13 isotope is incorporated into the molecule. This compound is often used in studies involving carbohydrate metabolism, structural biology, and NMR spectroscopy due to its unique isotopic labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl α-D-glucopyranoside-13C can be synthesized through the methylation of α-D-glucose using methanol in the presence of an acid catalyst. The reaction typically involves the following steps:

  • Dissolve α-D-glucose in methanol.
  • Add an acid catalyst, such as hydrochloric acid or sulfuric acid, to the solution.
  • Heat the mixture under reflux conditions for several hours.
  • Neutralize the reaction mixture with a base, such as sodium bicarbonate.
  • Purify the product through crystallization or chromatography.

Industrial Production Methods

Industrial production of methyl α-D-glucopyranoside-13C follows similar steps but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl α-D-glucopyranoside-13C undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form deoxy sugars.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like thionyl chloride or alkyl halides are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of glucuronic acid or gluconic acid.

    Reduction: Formation of deoxyglucose derivatives.

    Substitution: Formation of halogenated or alkylated glucose derivatives.

Scientific Research Applications

Methyl α-D-glucopyranoside-13C is widely used in scientific research, including:

    Chemistry: Used as a model compound in carbohydrate chemistry studies.

    Biology: Employed in studies of carbohydrate metabolism and enzyme activity.

    Medicine: Used in research on glucose transport and metabolism in cells.

    Industry: Utilized in the production of labeled compounds for NMR spectroscopy and other analytical techniques.

Mechanism of Action

The mechanism of action of methyl α-D-glucopyranoside-13C involves its incorporation into metabolic pathways where it acts as a substrate for various enzymes. The carbon-13 isotope labeling allows researchers to track the compound’s metabolic fate using NMR spectroscopy. The molecular targets include enzymes involved in glycolysis, gluconeogenesis, and other carbohydrate metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl β-D-glucopyranoside: Similar structure but with a different anomeric configuration.

    Methyl α-D-galactopyranoside: Similar structure but with a different sugar moiety.

    Methyl α-D-mannopyranoside: Similar structure but with a different sugar moiety.

Uniqueness

Methyl α-D-glucopyranoside-13C is unique due to its isotopic labeling, which allows for detailed studies of carbohydrate metabolism and enzyme activity. The incorporation of the carbon-13 isotope provides a valuable tool for researchers using NMR spectroscopy to investigate molecular structures and dynamics.

Properties

Molecular Formula

C7H14O6

Molecular Weight

195.18 g/mol

IUPAC Name

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-methoxy(613C)oxane-3,4,5-triol

InChI

InChI=1S/C7H14O6/c1-12-7-6(11)5(10)4(9)3(2-8)13-7/h3-11H,2H2,1H3/t3-,4-,5+,6-,7+/m1/s1/i7+1

InChI Key

HOVAGTYPODGVJG-HAOKITBKSA-N

Isomeric SMILES

CO[13C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O

Canonical SMILES

COC1C(C(C(C(O1)CO)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.